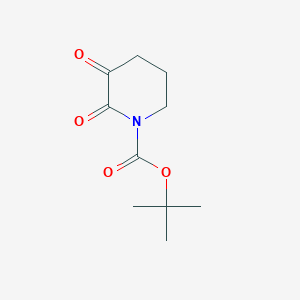

t-Butyl 2,3-dioxopiperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

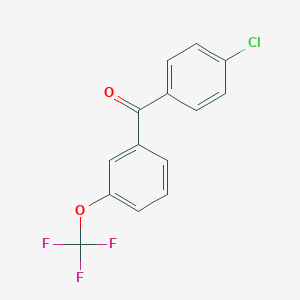

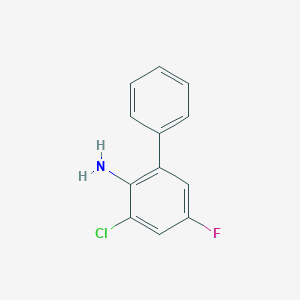

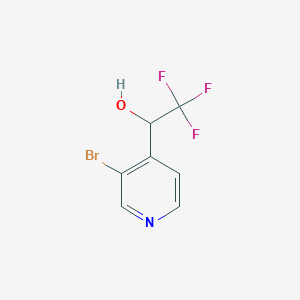

T-Butyl 2,3-dioxopiperidine-1-carboxylate, also known as 2,3-Dioxo-piperidine-1-carboxylic acid tert-butyl ester or 1-Boc-2,3-dioxopiperidine, is a chemical compound with the molecular formula C10H15NO4 . It is offered by several scientific research companies .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and two carbonyl (C=O) groups at the 2nd and 3rd positions of the ring. There is also a carboxylate group attached to the nitrogen in the ring, which is further connected to a tert-butyl group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, related compounds have been studied. For instance, tert-butyl propiolate derivatives have been used in gold-catalyzed [4+3] and [4+4]-annulation reactions with epoxides and oxetanes, yielding seven- or eight-membered oxacyclic products .Mécanisme D'action

The mechanism of action of t-Butyl 2,3-dioxopiperidine-1-carboxylate is not fully understood, however, it is believed to involve the formation of a covalent bond between the oxygen atom of the this compound molecule and the carbon atom of the substrate molecule. This covalent bond is then broken, resulting in the formation of a new carbon-oxygen bond. The new bond is then stabilized by the formation of hydrogen bonds between the oxygen atoms of the this compound molecule and the hydrogen atoms of the substrate molecule.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed to have a variety of effects on the body, including the inhibition of enzyme activity, the inhibition of protein synthesis, and the inhibition of DNA replication. In addition, this compound has been shown to have antioxidant and anti-inflammatory effects.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using t-Butyl 2,3-dioxopiperidine-1-carboxylate in lab experiments include its low cost, its versatility, and its ability to catalyze a variety of chemical reactions. However, there are some limitations to using this compound in lab experiments, including its low solubility in aqueous solutions, its low reactivity, and its potential to cause side effects in some organisms.

Orientations Futures

The potential applications of t-Butyl 2,3-dioxopiperidine-1-carboxylate in the field of drug discovery are vast and there are a number of future directions that can be explored. These include the further investigation of its biochemical and physiological effects, the development of new synthesis methods, and the exploration of its potential to catalyze the formation of new drugs and other biologically active molecules. In addition, further research into the mechanism of action of this compound could lead to the development of new and more efficient synthesis methods. Finally, the development of new this compound-based reagents could lead to the synthesis of novel drugs and other biologically active molecules.

Méthodes De Synthèse

T-Butyl 2,3-dioxopiperidine-1-carboxylate can be synthesized via a variety of methods, including the use of organometallic reagents, such as lithium aluminum hydride (LAH) and lithium borohydride (LiBH4). In one method, this compound is synthesized by reacting ethylene glycol with lithium aluminum hydride in the presence of a base, such as potassium carbonate. This reaction produces a mixture of this compound and ethylene glycol mono-t-butyl ether. The mixture is then separated by distillation and the this compound is recovered.

Applications De Recherche Scientifique

T-Butyl 2,3-dioxopiperidine-1-carboxylate has been used in a variety of scientific research applications, including the synthesis of biologically active molecules, such as peptides, proteins, and other organic compounds. This compound has also been used to catalyze the formation of C-C bonds and Diels-Alder reactions, as well as Michael additions. This compound is also used in the synthesis of a variety of novel drugs, including antibiotics, antifungal agents, and anti-cancer agents.

Propriétés

IUPAC Name |

tert-butyl 2,3-dioxopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-6-4-5-7(12)8(11)13/h4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGNUZSFKMXHNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(=O)C1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332844.png)

![1,4-Dihydro-[1,2,4,5]tetrazine-3,6-dicarboxylic acid, disodium salt](/img/structure/B6332850.png)